![molecular formula C9H12BBrO2 B3241021 4-Bromo-2-isopropylphenylboronic acid CAS No. 1451390-88-7](/img/structure/B3241021.png)
4-Bromo-2-isopropylphenylboronic acid
Overview
Description
Scientific Research Applications
Catalysis and Organic Synthesis
Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, a widely acclaimed method in organic synthesis for forming carbon-carbon bonds. For instance, studies have shown that various boronic acids undergo palladium-catalyzed cross-coupling reactions to yield novel heteroaryl compounds with significant yields (Parry et al., 2002). Another example includes the synthesis of pyridine-based derivatives via Suzuki cross-coupling, highlighting the utility of boronic acids in constructing complex aromatic systems with potential applications in drug discovery and material science (Ahmad et al., 2017).
Material Science
In material science, boronic acids are used in the development of novel materials with unique properties. For instance, boronic acid derivatives have been employed in the synthesis of polymers with high thermal stability and tailored light emission properties, suggesting applications in electronics and photonics (Neilson et al., 2007). Furthermore, boronic acids have facilitated the creation of aggregation-induced emission (AIE) luminogens, which are important in the development of sensors and organic light-emitting diodes (OLEDs) (Jadhav et al., 2017).
Supramolecular Chemistry
Boronic acids are also significant in supramolecular chemistry. They have been used to construct complex crystal structures, demonstrating the role of boronic acids in designing new materials with potential applications in catalysis, drug delivery, and sensing technologies (Shimpi et al., 2007).
Mechanism of Action
properties
IUPAC Name |
(4-bromo-2-propan-2-ylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO2/c1-6(2)8-5-7(11)3-4-9(8)10(12)13/h3-6,12-13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDSLHWHAKEZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)C(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241508 | |
Record name | B-[4-Bromo-2-(1-methylethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1451390-88-7 | |
Record name | B-[4-Bromo-2-(1-methylethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-Bromo-2-(1-methylethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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